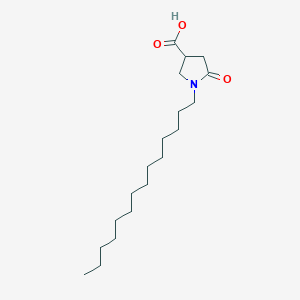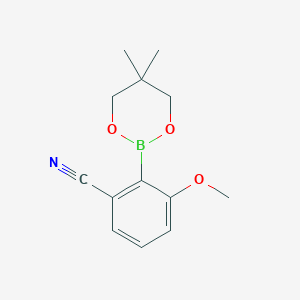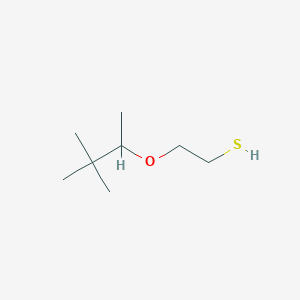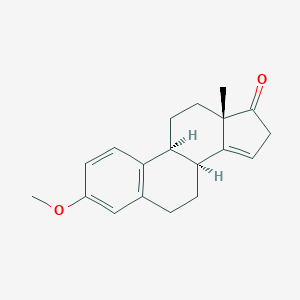
Oplopanone
Overview
Description
Oplopanone is a natural product found in Cryptomeria japonica, Artemisia campestris, and other organisms with data available.
Scientific Research Applications
Sesquiterpenes from Plant Stems
Research has identified oplopanone as a significant compound isolated from the stems of various plants. For instance, this compound was isolated from the stems of Croton caudatus Geisel. var. tomentosus Hook, as reported by Wang and Zou (2008). This study highlights the significance of this compound in the field of natural product chemistry, particularly in the study of plant-derived sesquiterpenes (Wang & Zou, 2008).
Cardiovascular-Respiratory Stimulant
This compound has been identified as a cardiovascular and respiratory stimulant. Li and Wang (1988) found that an extract of Tussilago farfara L., containing this compound, produced a potent pressor effect and stimulated respiration in animals (Li & Wang, 1988).
Opioid Receptor Antagonists
This compound derivatives have been explored in the context of opioid receptor antagonism. Goodman, Le Bourdonnec, and Dolle (2007) discussed the structural classes of mu opioid antagonists and their potential clinical applications. While this compound itself is not directly mentioned, its derivatives and structural analogs may have relevance in this area (Goodman et al., 2007).
Chemotaxonomic Studies
This compound has been used in chemotaxonomic studies. For example, Bohlmann, Gupta, Jakupovic, King, and Robinson (1982) isolated this compound derivatives from Rugelia nudicaulis and discussed their structural elucidation and chemotaxonomic implications (Bohlmann et al., 1982).
Sesquiterpene Components in Traditional Medicine
This compound has been identified in traditional medicinal plants. Jung, Kim, Oh, Lee, Lee, Lee, Shin, Kim, and Cheong (1997) isolated this compound from the flower buds of Magnolia fargesii, used in traditional Chinese medicine (Jung et al., 1997).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that Oplopanone is a sesquiterpenic ketone , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Related compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Properties
IUPAC Name |
1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJHVQYKOJBBN-NJVJYBDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172633 | |
| Record name | Oplopanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1911-78-0 | |
| Record name | (-)-Oplopanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1911-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oplopanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oplopanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oplopanone?
A1: this compound has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol. []
Q2: What spectroscopic techniques have been used to characterize the structure of this compound?
A2: Researchers have employed various spectroscopic methods to elucidate the structure of this compound and its derivatives. These techniques include 1D and 2D NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), UV (Ultraviolet Spectroscopy), HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), and ECD (Electronic Circular Dichroism). [, , , , , ]
Q3: What are the potential anti-osteoporotic effects of this compound?
A3: Studies using MC3T3-E1 cells, a model for osteoblast differentiation, demonstrated that this compound stimulated osteogenic differentiation at concentrations of 4 µg/mL and 20 µg/mL. [] Additionally, an n-hexane extract of Homalomena gigantea rhizome, rich in this compound (9.8%), exhibited anti-osteoporotic activity by increasing alkaline phosphatase activity, collagen content, and mineralization in MC3T3-E1 cells. []
Q4: What is the significance of the this compound skeleton in understanding its ECD spectra?
A5: The unique this compound skeleton, with its acyclic carbonyl group, poses challenges in directly applying the ketone octant rule for interpreting its ECD spectra. This complexity arises from the uncertainty in defining the nodal surface separating front and back octants. [] Computational methods like TDDFT calculations become crucial in dissecting group contributions to the carbonyl n-π* ECD band and establishing absolute configuration.
Q5: Has this compound demonstrated any cytotoxic activity?
A7: While this compound itself hasn't been extensively studied for cytotoxicity, extracts and fractions rich in this compound from various sources, such as Porella perrottetiana, Juniperus lucayana, and Chamaecyparis lawsoniana, have shown cytotoxic activity against different cancer cell lines. [, , ] Further isolation and testing of this compound are necessary to confirm its specific contribution to the observed cytotoxicity.
Q6: What is the significance of discovering oplopanonyl acetate in Chamaecyparis species?
A8: The identification of oplopanonyl acetate, the acetate ester of this compound, in the volatile fractions of Chamaecyparis lawsoniana and C. pisifera is significant due to the relatively rare occurrence of this sesquiterpene derivative in nature. [] This finding contributes to the chemotaxonomic understanding of these species and highlights the potential of exploring Chamaecyparis species as sources of novel this compound derivatives.
Q7: What is known about the biosynthesis of this compound?
A9: While the precise biosynthetic pathway of this compound is yet to be fully elucidated, it is classified as a sesquiterpene, suggesting its origin from the precursor farnesyl pyrophosphate (FPP) through a series of cyclization and rearrangement reactions. [] Further research involving isotopic labeling studies and enzyme characterization is needed to unravel the detailed biosynthetic steps leading to this compound formation in different plant species.
Q8: What is the role of this compound in plant defense mechanisms?
A10: Many sesquiterpenes, including those structurally related to this compound, are known to play crucial roles in plant defense mechanisms against herbivores and pathogens. [] They can act as repellents, deterrents, or toxins, protecting the plant from damage. While specific studies on this compound's role in plant defense are limited, its presence in various plant species, some of which are traditionally used for their medicinal properties, suggests a potential involvement in plant protection strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)





